1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H18O4 It is characterized by the presence of methoxy groups and phenoxyethoxy linkages, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the reaction of 3-methoxyphenol with 1,2-dibromoethane in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1-methoxy-3-bromobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-3-(2-methylphenoxy)benzene
- 1-Methoxy-3-(3-methoxyphenoxy)benzene
- 1-Methoxy-3-(2-methylphenoxy)benzene
Uniqueness
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene stands out due to its unique combination of methoxy and phenoxyethoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-5-3-7-15(11-13)19-9-10-20-16-8-4-6-14(12-16)18-2/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDKAPSQYLGOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367175 |
Source
|
Record name | 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-99-2 |
Source
|
Record name | 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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